(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a morpholine ring, a quinoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and pyrrolidine intermediates, followed by their coupling with the morpholine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone shares similarities with other compounds that contain morpholine, quinoline, and pyrrolidine moieties. Examples include:
- (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanol
- (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone , with the CAS number 1903438-80-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H25N3O
- Molecular Weight : 403.5 g/mol
- SMILES Notation : O=C(c1ccc(N2CCOCC2)cc1)N1CCC(...)
This compound features a morpholine ring, a quinoline moiety, and a pyrrolidine structure, which are known to contribute to various biological activities.
Research indicates that compounds containing morpholine and quinoline structures often exhibit inhibitory effects on key biological pathways. Specifically, this compound has been studied for its role in inhibiting protein-protein interactions (PPIs), particularly those involving proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR). This inhibition is crucial for managing hyperlipidemia by enhancing LDLR expression and promoting LDL uptake in hepatic cells .
Pharmacological Studies
A series of in vitro studies have demonstrated the following effects:
-
Inhibition of PCSK9 :
- The compound showed significant inhibition of the PCSK9/LDLR interaction with an IC50 value comparable to established inhibitors. For instance, derivatives from similar structural classes exhibited IC50 values ranging from 0.76 μM to 9.24 μM, indicating strong potential for lipid-lowering effects .
- Cellular Uptake Studies :
-
Toxicity Assessments :
- Preliminary toxicity assessments revealed that the compound exhibited a favorable safety profile at therapeutic concentrations, making it a candidate for further development in clinical settings.
Case Study 1: Lipid Lowering Effects
A study published in a peer-reviewed journal explored the lipid-lowering effects of several quinoline derivatives, including this compound. The findings indicated that this compound significantly reduced total cholesterol and triglyceride levels in animal models, supporting its potential as a therapeutic agent for hyperlipidemia .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its target proteins. The results demonstrated that hydrophobic interactions play a crucial role in stabilizing the binding conformation within the active site of PCSK9, thereby enhancing its inhibitory potency .
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-24(19-5-8-20(9-6-19)26-13-15-29-16-14-26)27-12-11-21(17-27)30-23-10-7-18-3-1-2-4-22(18)25-23/h1-10,21H,11-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCLVHBYUDZQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.